molecular formula C9H16N2O3 B1321111 tert-Butyl (1-carbamoylcyclopropyl)carbamate CAS No. 507264-66-6

tert-Butyl (1-carbamoylcyclopropyl)carbamate

Cat. No. B1321111
M. Wt: 200.23 g/mol
InChI Key: BYZODTZQTOHBGD-UHFFFAOYSA-N
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Description

Tert-butyl (1-carbamoylcyclopropyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic chemistry and medicinal chemistry due to their utility as intermediates in the synthesis of various bioactive molecules. These compounds often serve as protected forms of amines or as scaffolds for the development of chiral ligands and modified backbones for peptide nucleic acids (PNAs) .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of tert-butyl N-hydroxycarbamate with other organic substrates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Additionally, enantioselective syntheses have been reported, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as a key step . Practical syntheses have also been developed for optically active tert-butyl carbamates, including the use of aziridine opening and optical resolution with 10-camphorsulfonic acid .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which itself is linked to a cyclopropyl group or other cyclic structures. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined, confirming the relative substitution of the cyclopentane ring, which is analogous to the substitution pattern found in β-2'-deoxyribosylamine .

Chemical Reactions Analysis

Tert-butyl carbamates undergo various chemical reactions that make them versatile building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines . Lithiated tert-butyl cyclopropanecarboxylates can react with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles to give α-substituted esters, which can be further processed to carboxylic acids or reduced to cyclopropanemethanols . Photochemical reactions have also been employed to achieve ring contraction of pyrrolinones to cyclopropanone derivatives, leading to tert-butyl N-(1-ethoxycyclopropyl)carbamate10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which is known to increase lipophilicity and potentially decrease metabolic stability. These properties are critical in the context of drug discovery, where the tert-butyl group is often used as a motif in bioactive compounds. Comparative studies of tert-butyl and alternative substituents, such as pentafluorosulfanyl and trifluoromethyl groups, have been conducted to evaluate their effects on physicochemical and pharmacokinetic properties .

Scientific Research Applications

Organic Chemistry

  • Application : “tert-Butyl (1-carbamoylcyclopropyl)carbamate” is used in the synthesis of various organic compounds .
  • Method of Application : This compound is often used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Organic Chemistry

  • Application : “tert-Butyl (1-carbamoylcyclopropyl)carbamate” is used in the synthesis of various organic compounds .
  • Method of Application : This compound is often used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Organic Chemistry

  • Application : “tert-Butyl (1-carbamoylcyclopropyl)carbamate” is used in the synthesis of various organic compounds .
  • Method of Application : This compound is often used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(1-carbamoylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-8(2,3)14-7(13)11-9(4-5-9)6(10)12/h4-5H2,1-3H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZODTZQTOHBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-carbamoylcyclopropyl)carbamate

CAS RN

507264-66-6
Record name tert-butyl N-(1-carbamoylcyclopropyl)carbamate
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Synthesis routes and methods I

Procedure details

To a stirred solution of Boc-1-aminocyclopropane-1-carboxylic acid (25 g, 124 mmol) and triethylamine (19 mL, 1.1 equivalent) in THF (200 mL) at −10° C. ethylchloroformate (13 mL, 1.1 equivalent) was added slowly. The mixture was stirred at this temperature for 20 min before a solution of ammonia in 1,4-dioxane (0.5 M, 300 mL) was added. It was allowed to warm to room temperature and stirred overnight. It was concentrated, diluted with water, extracted with dichloromethane, washed with brine, dried (sodium sulfate), concentrated again and dried to give (1-carbamoyl-cyclopropyl)-carbamic acid tert-butyl ester (18 g, 72.5%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 1-tert-butoxycarbonylamino-cyclopropanecarboxylic acid (2.00 g, 9.94 mmol), Boc anhydride (2.82 g, 12.9 mmol), ammonium bicarbonate (0.982 g, 12.4 mmol) in 30 mL of acetonitrile at room temperature was added pyridine (0.482 mL, 5.96 mmol). The cloudy, colorless reaction mixture was stirred at room temperature for 16 h and then concentrated under reduced pressure. The residue was partitioned between 100 mL of ethyl acetate and 30 mL of 1 M HCl. The organic phase was washed with 30 mL of saturated. NaHCO3 solution and brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 1.80 g (90%) of (1-carbamoyl-cyclopropyl)-carbamic acid tert-butyl ester as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0.982 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.482 mL
Type
reactant
Reaction Step Two

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